molecular formula C13H18O2 B2447569 (2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid CAS No. 2248220-00-8

(2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid

Cat. No.: B2447569
CAS No.: 2248220-00-8
M. Wt: 206.285
InChI Key: BRDXEEDISCMKCX-RWANSRKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid is an organic compound with a chiral center at the second carbon atom This compound is known for its unique structural properties, which include a methyl group and a 4-methylphenyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a chiral auxiliary, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Methyl-3-phenylpentanoic acid: Lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)propanoic acid: Shorter carbon chain.

Uniqueness

(2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid is unique due to its specific stereochemistry and the presence of both a methyl group and a 4-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-methyl-3-(4-methylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-12(10(3)13(14)15)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3,(H,14,15)/t10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDXEEDISCMKCX-RWANSRKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.